2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of functional groups, including an ether, an aldehyde, an iodophenyl, and an acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One possible synthetic route could involve the following steps:
Formation of the iodophenyl ether: This step involves the reaction of 2-iodophenol with ethyl bromide in the presence of a base such as potassium carbonate to form 2-ethoxy-iodobenzene.
Formylation: The next step is the formylation of 2-ethoxy-iodobenzene using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 2-ethoxy-4-formyl-6-iodobenzene.
Acetamide formation: Finally, the formylated product is reacted with 3-methylphenylamine and acetic anhydride to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.
Major Products
Oxidation: 2-(2-ethoxy-4-carboxy-6-iodophenoxy)-N-(3-methylphenyl)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide.
Substitution: 2-(2-ethoxy-4-formyl-6-azidophenoxy)-N-(3-methylphenyl)acetamide, 2-(2-ethoxy-4-formyl-6-cyanophenoxy)-N-(3-methylphenyl)acetamide.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing iodophenyl and acetamide functionalities.
Biology: The compound may be used in the development of new biochemical probes or as a building block for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group could facilitate interactions with iodine-sensitive targets, while the acetamide group might enhance binding affinity through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide:
2-(2-ethoxy-6-iodophenoxy)-N-(3-methylphenyl)acetamide: Lacks the formyl group, which may affect its chemical reactivity and potential biological activity.
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide: Lacks the N-(3-methylphenyl) group, which may influence its binding interactions and overall properties.
Uniqueness
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the iodophenyl group enhances its reactivity, while the formyl and acetamide groups provide opportunities for further chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOVKDJZHYTOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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